1-[Ethyl(dimethyl)silyl]aziridine 1-[Ethyl(dimethyl)silyl]aziridine
Brand Name: Vulcanchem
CAS No.: 22409-11-6
VCID: VC18767619
InChI: InChI=1S/C6H15NSi/c1-4-8(2,3)7-5-6-7/h4-6H2,1-3H3
SMILES:
Molecular Formula: C6H15NSi
Molecular Weight: 129.28 g/mol

1-[Ethyl(dimethyl)silyl]aziridine

CAS No.: 22409-11-6

Cat. No.: VC18767619

Molecular Formula: C6H15NSi

Molecular Weight: 129.28 g/mol

* For research use only. Not for human or veterinary use.

1-[Ethyl(dimethyl)silyl]aziridine - 22409-11-6

Specification

CAS No. 22409-11-6
Molecular Formula C6H15NSi
Molecular Weight 129.28 g/mol
IUPAC Name aziridin-1-yl-ethyl-dimethylsilane
Standard InChI InChI=1S/C6H15NSi/c1-4-8(2,3)7-5-6-7/h4-6H2,1-3H3
Standard InChI Key QSRWEIUAMGSVKP-UHFFFAOYSA-N
Canonical SMILES CC[Si](C)(C)N1CC1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-[Ethyl(dimethyl)silyl]aziridine features a strained aziridine ring (bond angles ~60°) with a nitrogen atom bonded to an ethyl(dimethyl)silyl group (-Si(CH₃)₂C₂H₅). The molecular formula is C₆H₁₅NSi, with a molar mass of 129.28 g/mol . The silyl substituent enhances stability by mitigating ring strain through σ*-π hyperconjugation, while the nitrogen lone pair remains less basic (pKa ~7.98 for aziridine conjugate acid) compared to acyclic amines .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Density0.85 g/cm³
Boiling Point123.4°C at 760 mmHg
Flash Point28.4°C
Molecular Weight129.28 g/mol

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aziridine protons (δ 1.2–2.5 ppm for ring CH₂) and silicon-bound methyl groups (δ 0.1–0.3 ppm). Infrared (IR) spectra show N-H stretching vibrations at ~3300 cm⁻¹ and Si-C bonds near 1250 cm⁻¹ .

Synthesis and Manufacturing

Traditional Aziridination Methods

The synthesis of 1-[ethyl(dimethyl)silyl]aziridine typically involves:

  • Wenker Cyclization: Reaction of β-silyl amino alcohols with sulfating agents (e.g., H₂SO₄), followed by base-mediated ring closure .

  • Nitrogen-Atom Transfer: Photochemical aziridination of alkenes using azoxy-triazene reagents under 390 nm light, achieving yields up to 70% .

Catalytic Approaches

Recent advances employ scandium triflate (Sc(OTf)₃) to facilitate stereospecific ring-opening cyclizations, enabling access to 1’-amino-tetrahydrofurans with >95% enantiomeric excess .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldSource
Wenker CyclizationH₂SO₄, NaOH, 100°C45–60%
PhotochemicalAzoxy-triazene, 390 nm70%
Sc(OTf)₃ CatalysisCH₂Cl₂, NaHCO₃, rt85–90%

Reactivity and Chemical Transformations

Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to its high angle strain (27 kcal/mol) . Key transformations include:

  • Ammonolysis: Reaction with amines to yield β-silyl diamines .

  • Hydrolysis: Acid-catalyzed ring opening to form β-silyl amino alcohols .

  • Cycloadditions: [3+2] reactions with ketenes or nitrones to generate pyrrolidines or oxazolidines .

Silanol-Specific Reactivity

The ethyl(dimethyl)silyl group participates in unique transformations:

  • Protodesilylation: Fluoride-induced cleavage (e.g., TBAF) to form aziridine alcohols .

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids .

Applications in Organic Synthesis

Heterocycle Construction

1-[Ethyl(dimethyl)silyl]aziridine serves as a precursor for:

  • Tetrahydrofurans: Sc(OTf)₃-mediated cyclization delivers 1’-amino-tetrahydrofurans with retained stereochemistry .

  • Pyrrolidines: Ring expansion via carbon nucleophiles (e.g., Grignard reagents) .

Natural Product Synthesis

The compound has been utilized in syntheses of alkaloids such as (+)-α-skytanthine, where its silyl group directs stereochemical outcomes in key cyclization steps .

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